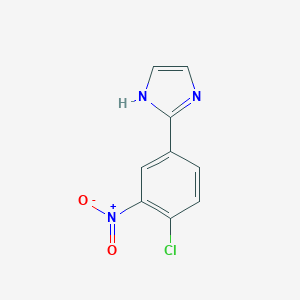

2-(4-chloro-3-nitrophenyl)-1H-imidazole

Description

Significance of the Imidazole (B134444) Scaffold in Chemical Research

The imidazole ring is a fundamental building block in numerous natural and synthetic compounds of profound biological and chemical importance. ijprajournal.com Its aromatic nature, coupled with the presence of both a pyridine-type and a pyrrole-type nitrogen atom, endows it with a unique set of properties. This includes the ability to act as both a hydrogen bond donor and acceptor, coordinate with metal ions, and participate in various chemical reactions. wikipedia.org

The imidazole moiety is a core component of the essential amino acid histidine, which plays a crucial role in enzyme catalysis and protein structure. handwiki.org Furthermore, it is found in purines, the building blocks of DNA and RNA, and in the signaling molecule histamine. The versatility of the imidazole scaffold has made it a highly sought-after component in the development of new pharmaceuticals, with imidazole-containing drugs being used as antifungal agents, anti-cancer therapies, and treatments for a range of other diseases. scribd.com

Overview of Imidazole Derivatives in Contemporary Research

The functionalization of the imidazole core has given rise to a vast library of derivatives with diverse and tunable properties. Contemporary research on imidazole derivatives is vibrant and multifaceted, with significant efforts directed towards the synthesis of novel compounds with enhanced biological activities. sigmaaldrich.com The substitution pattern on the imidazole ring and its appended phenyl groups can dramatically influence the molecule's steric and electronic characteristics, leading to a wide spectrum of pharmacological effects. scribd.com

Recent studies have highlighted the potential of substituted imidazoles as antimicrobial, sigmaaldrich.com anti-inflammatory, hmdb.ca and anticancer agents. rsc.org The exploration of their mechanism of action often involves studying their interactions with specific biological targets, such as enzymes and receptors. The development of efficient and sustainable synthetic methodologies for creating these derivatives is also a major focus of current research, with multicomponent reactions like the Debus-Radziszewski synthesis being a prominent strategy. wikipedia.orghandwiki.org

Positioning of 2-(4-chloro-3-nitrophenyl)-1H-imidazole within Heterocyclic Chemistry

The synthesis of this specific compound would typically fall under the umbrella of well-established methodologies for the preparation of 2-phenylimidazoles. One of the most common approaches is the Debus-Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound (such as glyoxal), an aldehyde (in this case, 4-chloro-3-nitrobenzaldehyde), and ammonia (B1221849). wikipedia.orghandwiki.org

While specific, in-depth research solely dedicated to this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds that have been investigated for their biological activities. The combination of the imidazole core with a substituted phenyl ring makes it a candidate for exploration in various therapeutic areas.

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆ClN₃O₂ |

| Molecular Weight | 223.62 g/mol |

| LogP | 2.5 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 1 |

Detailed research into the synthesis, characterization, and biological evaluation of this compound would be a valuable contribution to the field of heterocyclic chemistry. Such studies would provide insights into how the specific substitution pattern influences its physicochemical properties and potential applications.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-3-nitrophenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O2/c10-7-2-1-6(5-8(7)13(14)15)9-11-3-4-12-9/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYKVCFKQQOPIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC=CN2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 1H-Imidazole Derivatives

The construction of the 1H-imidazole core can be achieved through various synthetic strategies. These methods are generally categorized by the bonds formed during the cyclization process and often involve multicomponent reactions that offer high atom economy.

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. researchgate.net This approach is favored for its operational simplicity, reduction of waste, and ability to quickly generate libraries of complex molecules. researchgate.netnih.gov

The most prominent MCR for imidazole (B134444) synthesis is the Debus-Radziszewski reaction. wikipedia.org This method involves the condensation of a 1,2-dicarbonyl compound (e.g., glyoxal, benzil), an aldehyde, and two equivalents of ammonia (B1221849) (often from an ammonia source like ammonium (B1175870) acetate). wikipedia.orgresearchgate.netwikipedia.org The reaction proceeds via the formation of a diimine intermediate from the dicarbonyl and ammonia, which then condenses with the aldehyde to form the imidazole ring. wikipedia.org Various acidic catalysts, such as p-toluenesulfonic acid (PTSA), have been employed to facilitate this condensation under mild conditions, leading to good yields. isca.me

Below is a table summarizing various MCR approaches for imidazole synthesis.

| Reaction Name/Type | Reactants | Catalyst/Conditions | Product Type |

| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonium Acetate (B1210297) | Acetic Acid, PTSA, or other acid catalysts wikipedia.orgisca.me | 2,4,5-Trisubstituted Imidazoles |

| Four-Component Synthesis | 1,2-Diketone, Aldehyde, Primary Amine, Ammonium Acetate | Solvent-free, various catalysts (e.g., Fe3O4@SiO2) nih.gov | 1,2,4,5-Tetrasubstituted Imidazoles |

| Metal-Free, Acid-Promoted MCR | Internal Alkyne, Aldehyde, Aniline (B41778), Ammonium Acetate | Pivalic Acid, DMSO/H2O acs.org | Tri- and Tetrasubstituted Imidazoles |

Schiff bases, or imines (-HC=N-), are key intermediates in many imidazole syntheses. ijarsct.co.in They are typically formed in situ from the condensation of a primary amine and an aldehyde or ketone. ijarsct.co.inresearchgate.net In the context of imidazole synthesis, an aldimine can react with reagents like tosylmethyl isocyanide (TosMIC) in what is known as the Van Leusen Imidazole Synthesis. wikipedia.org

Another approach involves the reaction of Schiff bases derived from diaminomaleonitrile (B72808) with aldehydes to produce highly substituted imidazole derivatives. nih.gov The reactivity and reaction pathway can be directed by substituents on the Schiff base, allowing for regiocontrolled synthesis. nih.govacs.org The formation of these intermediates is a critical step that dictates the final structure of the heterocyclic product.

The synthesis of 2-aryl-1H-imidazoles is of particular interest due to the pharmacological importance of this structural motif. In the context of the Debus-Radziszewski reaction, the aryl group at the 2-position is directly derived from the aldehyde reactant. asianpubs.org By selecting an appropriately substituted aromatic aldehyde, a wide variety of 2-aryl imidazoles can be prepared.

One-pot, solvent-free methods have been developed that react benzil (B1666583) (a 1,2-dicarbonyl compound) with various aromatic aldehydes and ammonium acetate to produce 2,4,5-triaryl-1H-imidazoles in high yields. asianpubs.org This method is effective for aromatic aldehydes bearing both electron-donating and electron-withdrawing groups. asianpubs.org

The following table presents data on the synthesis of various 2-aryl-4,5-diphenyl-1H-imidazoles, demonstrating the versatility of the multicomponent approach. asianpubs.org

| Entry | Aromatic Aldehyde (ArCHO) | Product | Yield (%) |

| 1 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole | 90 |

| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | 85 |

| 3 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole | 83 |

| 4 | 4-Hydroxybenzaldehyde | 2-(4-Hydroxyphenyl)-4,5-diphenyl-1H-imidazole | 87 |

Proposed Synthetic Pathways for 2-(4-chloro-3-nitrophenyl)-1H-imidazole

Based on the established methodologies, a direct and efficient pathway for the synthesis of this compound can be proposed using a one-pot multicomponent condensation reaction.

The most logical approach is a modification of the Debus-Radziszewski synthesis. This pathway would utilize:

4-chloro-3-nitrobenzaldehyde as the aldehyde component, which will form the C2-substituent of the imidazole ring.

Glyoxal as the 1,2-dicarbonyl component, which will provide carbons C4 and C5.

Ammonium acetate as the source of both nitrogen atoms for positions N1 and N3.

The proposed reaction is as follows:

Figure 1: Proposed synthesis of this compound via a multicomponent condensation reaction.

This reaction would likely be carried out in a protic solvent like glacial acetic acid or ethanol (B145695) and potentially heated to drive the condensation and cyclization to completion. The use of a mild acid catalyst could also enhance the reaction rate and yield.

Optimization of Reaction Conditions and Yields

To maximize the yield and purity of this compound, optimization of several reaction parameters is crucial. wisdomlib.org The process involves systematically adjusting variables to find the most efficient conditions for the synthesis. wisdomlib.orgresearchgate.net

Key parameters for optimization include:

Catalyst: While the reaction can proceed with a simple acid like acetic acid, stronger, non-toxic Lewis acids or Brønsted acids such as p-toluenesulfonic acid (PTSA) could improve yields. isca.me The amount of catalyst is also a critical variable to adjust. wisdomlib.org

Solvent: The choice of solvent can significantly impact reaction efficiency. While glacial acetic acid is common, other solvents like ethanol, or solvent-free conditions under heating, should be explored. asianpubs.org

Temperature and Reaction Time: These parameters are interdependent. Higher temperatures generally reduce reaction time but can lead to the formation of side products. Microwave-assisted synthesis can be a powerful tool, as it allows for rapid heating and often leads to a significant reduction in reaction time (from hours to minutes) and an increase in yield. orientjchem.org

Molar Ratios of Reactants: The stoichiometry of the reactants (aldehyde, dicarbonyl, and ammonia source) should be systematically varied to determine the optimal ratio for product formation and to minimize unreacted starting materials. orientjchem.org

The table below summarizes variables that are typically adjusted during the optimization of imidazole synthesis.

| Parameter | Variable | Effect on Reaction |

| Catalysis | Type (Brønsted/Lewis Acid), Loading (%) | Influences reaction rate and efficiency. |

| Solvent | Polarity, Protic/Aprotic | Affects solubility of reactants and stabilization of intermediates. |

| Temperature | °C (Conventional or Microwave) | Controls reaction kinetics; higher temps can increase rate but may lower selectivity. orientjchem.org |

| Time | Minutes to Hours | Duration required for reaction completion; optimized to maximize yield and minimize degradation. orientjchem.org |

| Reactant Ratio | Molar equivalents | Affects equilibrium position and minimizes waste from excess reagents. orientjchem.org |

Green Chemistry Principles in Imidazole Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability and environmentally benign processes. researchgate.net The synthesis of imidazoles can be adapted to align with the principles of green chemistry, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. researchgate.netnih.gov

Key green approaches applicable to imidazole synthesis include:

Use of Green Solvents: Replacing traditional organic solvents with environmentally friendly alternatives like water or ethanol is a primary goal. nih.gov Some syntheses can be performed under solvent-free conditions, which completely eliminates solvent waste. nih.govasianpubs.org

Eco-Friendly Catalysts: There is a growing interest in using biodegradable, inexpensive, and non-toxic catalysts. For instance, lemon juice, which contains citric acid, has been successfully used as a natural acid catalyst for the one-pot synthesis of 2,4,5-triaryl-1H-imidazoles. researchgate.net

Alternative Energy Sources: Microwave and ultrasound irradiation are energy-efficient alternatives to conventional heating. researchgate.net These techniques often lead to dramatically shorter reaction times, lower energy consumption, and higher yields. orientjchem.orgwjbphs.com

Atom Economy: Multicomponent reactions are inherently green as they combine multiple reactants into a single product in one step, maximizing the incorporation of starting material atoms into the final product and reducing waste. researchgate.net

The following table contrasts conventional and green approaches to imidazole synthesis.

| Principle | Conventional Method | Green Chemistry Approach |

| Solvent | Glacial Acetic Acid, other organic solvents | Water, Ethanol, Ionic Liquids, or Solvent-Free asianpubs.orgnih.gov |

| Catalyst | Mineral acids, metal catalysts | Biocatalysts (e.g., lemon juice), reusable solid acids researchgate.net |

| Energy | Reflux/Conventional Heating (hours) | Microwave or Ultrasound Irradiation (minutes) orientjchem.orgresearchgate.net |

| Efficiency | Multiple steps, purification between steps | One-pot multicomponent synthesis researchgate.net |

Derivatization Strategies for this compound

The molecular architecture of this compound presents multiple reactive sites that are amenable to chemical modification. These sites allow for the strategic derivatization of the parent molecule to generate a library of analogues with potentially modulated properties. The primary sites for derivatization include the secondary amine of the imidazole ring, the aryl chloride, and the nitro group on the phenyl ring. Key strategies focus on N-alkylation or N-arylation at the imidazole nitrogen, palladium-catalyzed cross-coupling reactions at the chloro-substituted carbon, and reduction of the nitro group to an amine, which can then undergo a variety of subsequent transformations.

Modifications at the Imidazole Ring

The N-H proton of the imidazole ring is acidic and can be readily removed by a base to form an imidazolate anion. This nucleophilic anion can then react with various electrophiles, most commonly alkyl or benzyl (B1604629) halides, to yield N-substituted derivatives. nih.govnih.gov This process, known as N-alkylation, is a fundamental strategy for modifying imidazole-containing compounds. nih.govderpharmachemica.com The reaction conditions typically involve a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in a polar aprotic solvent like acetonitrile (B52724) (CH₃CN) or dimethylformamide (DMF). derpharmachemica.com The choice of alkylating agent allows for the introduction of a wide array of functional groups at the N-1 position of the imidazole ring.

Table 1: Representative N-Alkylation Reactions

| Alkylating Agent | Reagent/Conditions | Expected Product |

|---|---|---|

| Methyl Iodide (CH₃I) | K₂CO₃, Acetonitrile | 1-methyl-2-(4-chloro-3-nitrophenyl)-1H-imidazole |

| Ethyl Bromide (CH₃CH₂Br) | K₂CO₃, Acetonitrile | 1-ethyl-2-(4-chloro-3-nitrophenyl)-1H-imidazole |

| Benzyl Chloride (C₆H₅CH₂Cl) | NaH, DMF | 1-benzyl-2-(4-chloro-3-nitrophenyl)-1H-imidazole |

Substitution of the Chloro Group via Cross-Coupling

The chlorine atom on the phenyl ring serves as a versatile handle for carbon-carbon bond formation through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for this purpose, involving the reaction of the aryl chloride with an organoboron species, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgfishersci.co.uk This reaction facilitates the formation of biaryl structures, significantly increasing molecular complexity. researchgate.netnih.gov The successful coupling of aryl chlorides often requires a suitable palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base like potassium carbonate or cesium carbonate. nih.govorganic-chemistry.org

Table 2: Potential Suzuki-Miyaura Cross-Coupling Reactions

| Boronic Acid | Reagent/Conditions | Expected Product |

|---|---|---|

| Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | 2-(3-nitro-[1,1'-biphenyl]-4-yl)-1H-imidazole |

| 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂, Cs₂CO₃, Dioxane | 2-(4'-methoxy-3-nitro-[1,1'-biphenyl]-4-yl)-1H-imidazole |

| Pyridine-3-boronic Acid | Pd(OAc)₂, SPhos, K₃PO₄, Toluene | 2-(4-(pyridin-3-yl)-3-nitrophenyl)-1H-imidazole |

Transformation of the Nitro Group

The aromatic nitro group is a highly versatile functional group that can be readily reduced to a primary amine. This transformation opens up extensive possibilities for further derivatization. Common methods for nitro group reduction include catalytic hydrogenation using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst, or chemical reduction with metals in acidic media (e.g., tin(II) chloride in HCl, or iron powder in acetic acid). organic-chemistry.orgcommonorganicchemistry.com It is crucial to select a method that is compatible with other functional groups in the molecule; for instance, catalytic hydrogenation might also cause dehalogenation (removal of the chloro group). commonorganicchemistry.com The resulting aniline derivative can be further functionalized through acylation to form amides, sulfonamides, or converted into a diazonium salt for subsequent Sandmeyer or related reactions.

Table 3: Reduction of the Nitro Group and Subsequent Reactions

| Reaction | Reagent/Conditions | Intermediate/Product |

|---|---|---|

| Nitro Reduction | SnCl₂·2H₂O, Ethanol, reflux | 2-amino-5-(1H-imidazol-2-yl)benzonitrile |

| Acylation (of amine) | Acetyl Chloride, Pyridine | N-(2-chloro-5-(1H-imidazol-2-yl)phenyl)acetamide |

| Sulfonylation (of amine) | Methanesulfonyl Chloride, Et₃N | N-(2-chloro-5-(1H-imidazol-2-yl)phenyl)methanesulfonamide |

Spectroscopic and Structural Elucidation Studies

Advanced Spectroscopic Techniques for Characterization of 2-(4-chloro-3-nitrophenyl)-1H-imidazole and its Analogues

Spectroscopic analysis is fundamental to confirming the identity and purity of newly synthesized compounds. Techniques such as NMR, FTIR, Mass Spectrometry, and UV-Vis spectroscopy offer complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the imidazole (B134444) and the substituted phenyl rings. The N-H proton of the imidazole ring typically appears as a broad singlet at a downfield chemical shift. The protons on the imidazole ring itself would present characteristic signals. For the substituted phenyl ring, the aromatic protons would appear as a complex multiplet or distinct doublets and doublet of doublets, with their chemical shifts influenced by the electron-withdrawing effects of the chloro and nitro substituents. For instance, in the analogue (E)-5-(4-Chlorophenyl)-1-(4-methoxybenzylideneamino)-1H-imidazole-2(3H)-thione, the imidazole ring proton appears as a singlet at δ 7.34 ppm, while the N-H proton is observed further downfield at δ 12.04 ppm. nih.gov Similarly, for 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole, the N-H proton signal is a singlet at δ 12.64 ppm. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for this compound would show characteristic signals for the two distinct carbons of the imidazole ring and the six carbons of the phenyl ring. The carbon atom attached to the chloro group and the one attached to the nitro group would be significantly influenced, appearing at predictable chemical shifts. Due to rapid tautomerization in some imidazole derivatives, signals from the imidazole ring can sometimes be difficult to detect in solution. mdpi.com In related compounds like 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole, the imidazole and phenyl carbons resonate in the δ 126-143 ppm range. rsc.org For 4-(2-Fluorophenyl)-1H-imidazole, the imidazole carbons appear at δ 135.6 and δ 119.0 ppm. nih.gov

| Compound Analogue | ¹H NMR Chemical Shifts (δ ppm) | ¹³C NMR Chemical Shifts (δ ppm) | Reference |

|---|---|---|---|

| 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole | 12.64 (s, 1H, NH), 7.81-7.23 (m, Ar-H) | 143.1, 136.5, 134.8, 131.3, 131.2, 130.6, 129.9, 129.8, 129.7, 128.3, 127.9, 127.4, 126.9, 126.3 | rsc.org |

| 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole | 13.50 (s, 1H, NH), 8.40-7.46 (m, Ar-H) | 159.4, 136.9, 132.8, 131.8, 131.2, 130.9, 129.3, 129.0, 128.8, 128.5, 128.2, 127.7, 127.4, 126.5, 126.2, 126.1, 124.1, 122.7 | rsc.org |

| 4-(2-Fluorophenyl)-1H-imidazole | 11.2 (br s, 1H, NH), 8.00-7.07 (m, Ar-H) | 159.3, 135.6, 132.8, 128.0, 127.5, 124.5, 121.1, 119.0, 115.9 | nih.gov |

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to display several characteristic absorption bands. A broad band corresponding to N-H stretching of the imidazole ring is typically observed in the range of 3000-3400 cm⁻¹. The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole and phenyl rings are found in the 1400-1650 cm⁻¹ region. Crucially, strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro (NO₂) group are expected around 1541 cm⁻¹ and 1322-1382 cm⁻¹, respectively. rsc.org The C-Cl stretching vibration would be observed in the fingerprint region, typically below 800 cm⁻¹.

| Compound Analogue | N-H Stretch (cm⁻¹) | C=N / C=C Stretch (cm⁻¹) | NO₂ Stretch (cm⁻¹) | Reference |

|---|---|---|---|---|

| 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole | 3415 | 1601, 1440 | N/A | rsc.org |

| 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole | 3418 | 1606, 1494, 1444 | 1541, 1382, 1322 | rsc.org |

| 2-(4-nitrophenyl) 1, 4, 5-triphenyl 1H-imidazole | 3430 | 1594, 1449 | 1339 | rsc.org |

Mass spectrometry provides information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of the nitro group (NO₂, 46 amu), the chlorine atom (35/37 amu), and cleavage of the imidazole ring, providing further structural confirmation.

UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like this compound are expected to show strong absorption in the UV region. The spectrum would likely be characterized by absorption bands corresponding to π→π* transitions within the conjugated system of the phenyl and imidazole rings. researchgate.net The presence of the nitro and chloro substituents on the phenyl ring can cause a bathochromic (red) shift of the absorption maxima (λ_max) compared to unsubstituted 2-phenyl-1H-imidazole. For example, 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol (B47542) shows absorption peaks at 340 nm and 406 nm, attributed to π→π* transitions. researchgate.net

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

While the specific crystal structure for this compound is not detailed in the provided sources, analysis of closely related analogues allows for a well-founded prediction of its solid-state characteristics. Studies on various substituted phenyl-imidazole derivatives consistently show that the imidazole ring is planar. core.ac.ukresearchgate.netresearchgate.netresearchgate.net

In the crystal structure of the closely related 2-Chloro-4-nitro-1H-imidazole, the imidazole ring is essentially planar, and the nitro group is coplanar with it, with a dihedral angle of only 1.7(2)°. researchgate.net The crystal packing in these types of molecules is heavily influenced by hydrogen bonding. In many imidazole derivatives, intermolecular N-H···N hydrogen bonds link molecules into chains or dimers. researchgate.net For 2-Chloro-4-nitro-1H-imidazole, the structure is stabilized by pairs of intermolecular C—H···O hydrogen bonds, which form dimers, and these dimers are further interconnected by N—H···N hydrogen bonds. researchgate.net Additionally, short intermolecular contacts, such as Cl···O interactions, can provide further stabilization to the crystal lattice. researchgate.net The angle between the phenyl and imidazole rings is another important conformational feature. In 1-phenyl-1H-imidazole derivatives, this angle can vary significantly depending on the substituents and packing forces. iucr.org

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| 2-Chloro-4-nitro-1H-imidazole | Not specified | Not specified | Planar imidazole ring; Nitro group coplanar with ring; N-H···N and C-H···O hydrogen bonds; Cl···O interactions. | researchgate.net |

| 1-Methyl-2-Isopropyl-5-Nitroimidazole | Monoclinic | P2(1)/c | Planar five-membered ring. | najah.eduresearchgate.net |

| 2-n-Butyl-5-chloro-3H-imidazole-4-carbaldehyde | Monoclinic | P21/c | Planar imidazole ring; Stabilized by N-H···N hydrogen bonds. | core.ac.ukresearchgate.net |

| 2-Phenyl-1H-imidazole | Not specified | Not specified | Nearly co-planar imidazole and phenyl rings; Intermolecular N-H···N hydrogen bonds. | researchgate.net |

Analysis of Intermolecular Interactions in the Crystal Lattice (e.g., Hydrogen Bonding, Halogen Bonding)

No specific data is available for this compound.

Vibrational Spectroscopy and Normal Mode Analysis

No specific data is available for this compound.

Therefore, it is not possible to provide the specific data and detailed research findings for the requested sections and subsections as outlined. The general principles of these computational methods are well-established for similar molecular structures, but a dedicated analysis of this particular compound appears to be absent in the reviewed literature.

Computational and Theoretical Chemistry Investigations

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For "2-(4-chloro-3-nitrophenyl)-1H-imidazole," MD simulations can elucidate its conformational landscape and how it interacts with biological macromolecules.

Binding Dynamics: In the context of drug design, MD simulations are instrumental in understanding how a ligand like "this compound" binds to a target protein. These simulations can reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. nih.gov By analyzing the trajectory of the ligand in the binding pocket, it is possible to calculate the binding free energy, providing a quantitative measure of binding affinity. Such studies are crucial for optimizing the structure of the compound to enhance its biological activity. For example, simulations can show how the chloro and nitro substituents on the phenyl ring influence the binding mode and affinity. nih.govscielo.br

A hypothetical representation of the types of interactions that could be studied is presented in the table below.

| Interaction Type | Potential Interacting Residues in a Protein |

| Hydrogen Bonding | Asp, Glu, Ser, Thr |

| Pi-Pi Stacking | Phe, Tyr, Trp, His |

| Hydrophobic Interactions | Ala, Val, Leu, Ile |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR).

QSPR Modeling: Similarly, QSPR models can be used to predict various physical and chemical properties of "this compound," such as its solubility, melting point, or chromatographic retention time. These models are valuable in chemical engineering and materials science for designing compounds with specific desired properties.

The table below illustrates some common descriptors used in QSAR/QSPR studies.

| Descriptor Class | Examples |

| Electronic | HOMO/LUMO energies, Dipole moment, Mulliken charges |

| Topological | Balaban J index, Wiener index, Kier & Hall connectivity indices |

| Physicochemical | LogP, Molar Refractivity, Surface Tension |

| Constitutional | Molecular Weight, Number of rotatable bonds, Number of H-bond donors/acceptors |

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in modern technologies like telecommunications, optical computing, and data storage. acs.org Organic molecules, particularly those with donor-acceptor structures, can exhibit significant NLO responses.

The NLO properties of a molecule are determined by its response to an applied electric field, which can be described by its polarizability (α) and hyperpolarizabilities (β, γ). nih.gov For "this compound," the nitro group acts as a strong electron-withdrawing group (acceptor), while the imidazole (B134444) ring can act as an electron-donating group (donor). This intramolecular charge transfer from the imidazole ring to the nitrophenyl moiety is expected to give rise to a significant NLO response.

Below is a table showing hypothetical calculated NLO properties for a series of related compounds to illustrate the effect of substitution.

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

| 2-phenyl-1H-imidazole | 3.5 | 150 | 200 |

| 2-(4-nitrophenyl)-1H-imidazole | 7.2 | 180 | 1500 |

| This compound | 8.5 | 195 | 2500 |

Coordination Chemistry and Material Science Applications

2-(4-chloro-3-nitrophenyl)-1H-imidazole as a Ligand in Metal Complex Formation

The imidazole (B134444) ring, with its sp²-hybridized nitrogen atoms, is a well-established ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. researchgate.netwikipedia.org The compound this compound is expected to act as a monodentate ligand, coordinating to metal centers through the pyridine-type nitrogen atom (N-3) of the imidazole ring. The presence of the electron-withdrawing nitro and chloro groups on the phenyl ring can modulate the electron density on the imidazole ring, thereby influencing the stability and reactivity of the resulting metal complexes. rsc.orgresearchgate.net

The synthesis of metal complexes involving this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. researchgate.netnih.govekb.eg The resulting complexes can be characterized by a variety of spectroscopic techniques to determine their structure and bonding.

Synthesis: A general synthetic route would involve dissolving this compound in a solvent such as ethanol (B145695) or methanol, followed by the addition of a metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Co(II), Ni(II), or Zn(II)). The reaction mixture is often stirred at room temperature or refluxed to ensure complete reaction. The solid metal complex can then be isolated by filtration, washed, and dried. nih.govekb.eg

Spectroscopic Characterization:

FT-IR Spectroscopy: Infrared spectroscopy is a crucial tool to confirm the coordination of the imidazole ligand to the metal ion. A key indicator is the shift in the stretching vibration of the C=N bond within the imidazole ring upon complexation. nih.govresearchgate.net The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds. nih.gov

UV-Vis Spectroscopy: Electronic absorption spectra provide information about the electronic transitions within the ligand and the d-d transitions of the metal ion in the complex. Coordination of the ligand to a metal ion typically results in shifts in the absorption bands of the ligand (intraligand transitions) and the appearance of new bands corresponding to d-d transitions, which are indicative of the coordination geometry around the metal center. nih.gov

¹H NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy can be used to characterize diamagnetic metal complexes. The chemical shifts of the protons on the imidazole and phenyl rings are expected to change upon coordination to a metal ion due to the alteration of the electronic environment. ekb.eg

Mass Spectrometry: This technique is used to determine the molecular weight of the complex and confirm its stoichiometry. nih.gov

Below is a hypothetical data table summarizing the expected spectroscopic data for a metal complex of this compound, based on data for similar compounds.

| Spectroscopic Technique | Expected Observations for Metal Complex |

| FT-IR (cm⁻¹) | Shift of C=N stretching vibration; Appearance of new M-N stretching bands |

| UV-Vis (nm) | Shift in intraligand π-π* and n-π* transitions; Appearance of d-d transition bands |

| ¹H NMR (ppm) | Shift in the signals of imidazole and phenyl protons upon coordination |

| Mass Spectrometry | Peak corresponding to the molecular ion of the complex [M(L)n] |

The coordination mode of this compound is anticipated to be monodentate, binding through the more basic pyridine-type nitrogen atom of the imidazole ring. researchgate.netwikipedia.org The geometry of the resulting metal complexes will depend on the nature of the metal ion, its oxidation state, and the stoichiometry of the reaction. Common geometries for transition metal complexes with imidazole-based ligands include tetrahedral, square planar, and octahedral. wikipedia.orgmdpi.com

| Metal Ion | Likely Coordination Geometry |

| Cu(II) | Square Planar or Distorted Octahedral |

| Co(II) | Tetrahedral or Octahedral |

| Ni(II) | Square Planar or Octahedral |

| Zn(II) | Tetrahedral |

Complexes of copper with imidazole-containing ligands, for example, have been studied as mimics of catechol oxidase activity. nih.gov The imidazole moiety plays a crucial role in the catalytic cycle. It is plausible that metal complexes of this compound could exhibit catalytic activity in oxidation reactions, such as the oxidation of alcohols or phenols. researchgate.netnih.gov The electron-withdrawing substituents on the phenyl ring might influence the redox potential of the metal center, thereby tuning the catalytic efficiency. nih.govresearchgate.net

Integration into Advanced Materials Systems

The unique electronic and structural features of this compound make it a promising candidate for incorporation into advanced materials with specific optical and electronic properties.

Photochromic materials are compounds that can reversibly change their color upon exposure to light. Diarylethenes are a well-known class of photochromic compounds, and the incorporation of heterocyclic rings, such as imidazole, into their structure has been an active area of research. rsc.orgrsc.orgnih.govnih.gov The imidazole ring can influence the photochromic performance, including the coloration and decoloration quantum yields and the thermal stability of the isomers. rsc.orgnih.gov

Materials with non-linear optical (NLO) properties are of great interest for applications in optoelectronics, such as in optical switching and frequency conversion. researchgate.netacs.orgrsc.org Organic molecules with a donor-π-acceptor (D-π-A) structure often exhibit significant second-order NLO responses. The this compound molecule possesses a π-conjugated system (imidazole and phenyl rings) and a strong electron-withdrawing nitro group, which suggests its potential as an NLO material. researchgate.netnih.gov

Theoretical studies, such as those using Density Functional Theory (DFT), on similar substituted phenyl-imidazole compounds have been employed to predict their NLO properties by calculating hyperpolarizabilities. researchgate.netnih.govnih.gov These studies often show that the presence of both electron-donating and electron-withdrawing groups on the aromatic rings connected to the imidazole core enhances the NLO response. acs.orgnih.gov The intramolecular charge transfer from the π-rich imidazole ring to the electron-deficient nitrophenyl group in this compound could lead to a large second-order hyperpolarizability (β), a key parameter for NLO activity. nih.govnih.gov

The table below presents representative theoretical NLO data for a related substituted benzimidazole (B57391) derivative, which can serve as an indicator of the potential NLO properties of this compound.

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) |

| Methyl 1-(4-chlorophenylsulfonyl)-2-phenyl-1H-benzo[d]imidazole-6-carboxylate | 4.15 | 4.198 x 10⁻²³ | 168 x 10⁻³⁰ |

Data for a related compound from a DFT study. nih.gov

Biological Activity and Mechanistic Insights Excluding Clinical Human Trial Data, Dosage/administration, Safety/adverse Effect Profiles

In Vitro Assessment of Biological Potencies for 2-(4-chloro-3-nitrophenyl)-1H-imidazole and its Analogues

The biological potency of nitroimidazole analogues has been evaluated across various in vitro models, demonstrating significant cytotoxic and antimicrobial effects. Studies on N-alkyl-nitroimidazoles, for instance, have revealed their activity against human cancer cell lines. The potency often varies based on the specific chemical structure of the analogue and the target cell line.

For example, N-alkyl nitroimidazoles exhibited notable cytotoxicity against MDA-MB-231 human breast adenocarcinoma and A549 human lung carcinoma cells. The half-maximal lethal concentration (LC50) for these compounds was as low as 16.7 µM in breast tumor cells. openmedicinalchemistryjournal.com Interestingly, the length of the substituted N-alkyl chain was found to influence the antitumor activity in A549 lung cells, with an inverse relationship observed between chain length and activity. openmedicinalchemistryjournal.com In another study, a nitroimidazole derivative of a polypyridyl ruthenium complex showed strong inhibition of breast cancer (4T1) and A549 cell lines, with IC50 values ranging from 1.5 to 18.8 µM. openmedicinalchemistryjournal.com

Similarly, various imidazole (B134444) derivatives have been assessed for their antimicrobial properties. The 5-nitroimidazole derivatives, Sulphuridazole and Sulphonidazole, have demonstrated activity against Clostridia spp. and Candida albicans. nih.gov Sulphonidazole, in particular, showed greater antibacterial and antimycotic activity compared to Sulphuridazole. nih.gov

Elucidation of Molecular Mechanisms of Action

The mechanism of action for nitroimidazole compounds is primarily linked to the bioreductive activation of the nitro group. nih.gov Under hypoxic (low oxygen) conditions, which are characteristic of solid tumors and anaerobic microenvironments, cellular nitroreductases reduce the nitro group, generating reactive nitroradical anions and other intermediates. nih.govnih.govopenmedscience.com These reactive species can interact with and damage critical cellular macromolecules like DNA and proteins, leading to cell death. nih.gov

In the context of anticancer activity, this hypoxia-selective activation makes nitroimidazoles promising candidates for targeting tumor cells, which are often poorly oxygenated. nih.govopenmedscience.com The process involves the compound diffusing into cells, where it is chemically reduced. This reduction is reversible in the presence of oxygen, minimizing toxicity to healthy, well-oxygenated tissues. openmedscience.com The resulting molecular adducts impair essential cellular processes. openmedscience.com

Specific molecular targets for imidazole derivatives in cancer cells have been identified. Some analogues are thought to interfere with DNA synthesis and alter enzymes involved in DNA replication. openmedicinalchemistryjournal.com Other proposed mechanisms include the inhibition of key enzymes in oncogenic pathways. For instance, some imidazole derivatives target cRAF-kinase, a protein often up-regulated in melanomas. openmedicinalchemistryjournal.com Additionally, certain triaryl-substituted imidazoles act as telomeric G-quadruplex ligands, disrupting telomere maintenance, which is vital for the unlimited proliferative potential of cancer cells. openmedicinalchemistryjournal.com

Targeted Biological Activities (In Vitro Studies)

Antitumor/Anticancer Investigations (In Vitro Cell Line Studies)

The antitumor potential of this compound analogues has been a significant area of research, with numerous in vitro studies demonstrating their ability to inhibit cancer cell growth.

Nitroimidazole derivatives have consistently shown the ability to inhibit the proliferation of various human cancer cell lines. The cytotoxic effects are typically evaluated using MTT assays, which measure cell viability.

N-alkyl nitroimidazoles have demonstrated dose-dependent cytotoxic effects on both breast (MDA-MB-231) and lung (A549) cancer cell lines. openmedicinalchemistryjournal.com As detailed in the table below, these compounds exhibited significant growth inhibitory activity, with LC50 values in the micromolar range. Notably, these compounds showed a degree of selectivity, with higher LC50 values observed in normal Vero kidney cells compared to the cancer cell lines, suggesting a wider therapeutic window. openmedicinalchemistryjournal.com

Other studies have reported similar findings with different imidazole analogues. For example, 1,4-diarylimidazol-2(3H)-one derivatives showed a notable cytotoxic profile, particularly against leukemic cell lines. researchgate.net Specifically, an analogue bearing a 3,4,5-trimethoxyphenyl ring and a 4-chlorophenyl group demonstrated potent antitumor activity. researchgate.net Benzimidazole (B57391) derivatives have also shown significant antiproliferative activity against lung (A549), liver (HepG2), breast (MCF-7), and colorectal (DLD-1) carcinoma cell lines.

Table 1: In Vitro Cytotoxicity of N-Alkyl-Nitroimidazole Analogues

| Compound | Vero (LC50 µM ± SD) | A549 (LC50 µM ± SD) | MDA-MB-231 (LC50 µM ± SD) |

|---|---|---|---|

| N-methyl-nitroimidazole | 27.00 ± 2.8 | 17.00 ± 1.7 | 16.67 ± 2.3 |

| N-ethyl-nitroimidazole | 33.00 ± 7.1 | 14.67 ± 2.5 | 17.33 ± 2.1 |

| N-propyl-nitroimidazole | 34.00 ± 5.7 | 19.33 ± 3.2 | 21.50 ± 4.9 |

| N-butyl-nitroimidazole | 33.50 ± 6.4 | 32.33 ± 3.1 | 17.00 ± 1.7 |

Data sourced from a study on N-alkyl-nitroimidazoles, demonstrating their cytotoxic effects on normal (Vero) and cancerous (A549, MDA-MB-231) cell lines. openmedicinalchemistryjournal.com

A key aspect of the anticancer mechanism of imidazole analogues is their ability to inhibit enzymes that are crucial for cancer cell survival and proliferation. The imidazole scaffold can bind to various receptors and enzymes in biological systems. nih.gov

Studies have pointed to the inhibition of heme oxygenase (HO-1 and HO-2) as a potential mechanism for the anticancer activity of N-alkyl imidazoles. openmedicinalchemistryjournal.com Furthermore, some derivatives have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a critical role in the tumorigenesis of several cancers. researchgate.net For example, certain 4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine derivatives containing a nitroimidazole group were designed as EGFR inhibitors and showed potent anti-proliferative activities against H1975 and HCC827 cells, with enhanced activity under hypoxic conditions. researchgate.net

Antimicrobial Activity (Antibacterial, Antifungal) (In Vitro Studies)

Nitroimidazole compounds are well-established as antimicrobial agents with a broad spectrum of activity, particularly against anaerobic bacteria and some protozoa. nih.govunimib.it This activity is also attributed to the reductive activation of the nitro group within these microorganisms. nih.gov

Derivatives of 5-nitroimidazole have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria. researchgate.net In one study, certain synthesized compounds showed significant activity against Staphylococcus epidermidis and Corynebacterium diphtheria. researchgate.net Another compound from the same series demonstrated good inhibitory potential against several Gram-negative strains, including Enterobacter aerogenes, Escherichia coli, and Salmonella typhi. researchgate.net

The antifungal activity of nitroimidazoles has also been documented. The 5-nitroimidazole derivatives Sulphuridazole and Sulphonidazole were found to be active against Candida albicans, a significant finding as they were among the first 5-nitroimidazoles to show such activity. nih.govresearchgate.net N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have also shown potent antifungal activity against Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentration (MIC) values comparable to the standard drug fluconazole. semanticscholar.org

Inhibition of Bacterial Growth (In Vitro)

There is no specific publicly available data detailing the in vitro inhibition of bacterial growth by this compound. While numerous studies have demonstrated the antibacterial properties of various nitroimidazole and substituted imidazole derivatives, specific Minimum Inhibitory Concentration (MIC) values for this particular compound against any bacterial strains have not been reported in the reviewed literature. Research on related compounds, such as certain N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, has shown potent antibacterial activity against strains like Escherichia coli, Streptococcus faecalis, and both methicillin-susceptible and -resistant Staphylococcus aureus, with MIC values ranging from 2 to 16 μg/mL nih.gov. Other studies on molecular hybrids bearing the imidazole moiety have also reported significant antibacterial activity nih.gov. However, these findings are not directly attributable to this compound.

Inhibition of Fungal Growth (In Vitro)

Specific data on the in vitro antifungal activity of this compound, including MIC values against fungal species, is not available in the public domain. The imidazole ring is a core component of many antifungal agents, and various derivatives have been shown to possess antifungal properties nih.gov. For instance, certain N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have exhibited potent antifungal activity against Candida albicans and Aspergillus niger with MIC values between 8 and 16 μg/mL nih.gov. Despite the prevalence of antifungal activity within the broader class of imidazole compounds, specific experimental results for this compound are absent from the available literature.

Anti-inflammatory and Analgesic Research (In Vitro/In Vivo Mechanistic Studies)

No specific in vitro or in vivo mechanistic studies on the anti-inflammatory and analgesic properties of this compound have been found in the scientific literature. While the imidazole moiety is present in compounds with known anti-inflammatory and analgesic effects, research has focused on other derivatives nih.govresearchgate.net. For example, studies on 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole have shown significant analgesic activity in animal models nih.govresearchgate.net. Similarly, other benzimidazole derivatives have been investigated for their anti-inflammatory and analgesic potential . However, these findings cannot be extrapolated to this compound without direct experimental evidence.

Cyclooxygenase (COX) Enzyme Inhibition (In Vitro)

There is no specific data available on the in vitro inhibition of cyclooxygenase (COX) enzymes by this compound. The potential for imidazole-containing compounds to act as COX inhibitors is an active area of research, with some derivatives showing selective inhibition of COX-2 researchgate.net. However, specific IC50 values or selectivity data for this compound against COX-1 and COX-2 are not reported in the available literature.

Antitubercular Activity (In Vitro Studies)

Specific in vitro studies on the antitubercular activity of this compound against Mycobacterium tuberculosis have not been published. Nitroimidazole compounds are a promising class of antitubercular agents, with some derivatives showing potent activity in the low micromolar range nih.govuthscsa.edu. Research has been conducted on various 2,4-diphenyl-1H-imidazoles and other nitroimidazole-based compounds, demonstrating their potential as anti-TB drug candidates nih.govuthscsa.edu. However, there is no specific mention or data related to the antitubercular properties of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of the 4-chloro-3-nitrophenyl Moiety on Compound Activity

The 4-chloro-3-nitrophenyl moiety is a critical determinant of the biological activity of the parent compound. The chloro and nitro groups are strong electron-withdrawing groups, and their specific placement on the phenyl ring significantly influences the molecule's electronic properties and its interaction with biological targets. nih.gov

The nitro group, in particular, is a well-known pharmacophore in various biologically active molecules, and its presence can modulate intracellular mechanisms. nih.gov Studies on nitroaromatic compounds have shown that the position of the nitro group is crucial for activity. mdpi.com For instance, in some series of compounds, the presence of a nitro group was found to be essential for antitubercular activity; replacing it with other electron-withdrawing groups like chloro or cyano resulted in a tenfold decrease in activity. nih.gov This underscores the unique role the nitro group plays, which may involve bioreduction to reactive species within target cells, a common mechanism for nitroaromatic drugs.

The chlorine atom also serves as a key modulator of activity. eurochlor.org Its introduction into a specific position on a biologically active molecule can substantially improve its intrinsic potency. eurochlor.org The presence of chlorine can affect the compound's lipophilicity, metabolic stability, and binding affinity to its target. Research on other chlorinated compounds has demonstrated that halogenated flavonoids, for example, may disrupt bacterial membranes or interfere with key enzyme systems. researchgate.net In derivatives of 4-chloro-3-nitrophenylthiourea, this moiety was associated with high antibacterial activity against both standard and hospital strains. nih.gov The combined electronic effects of the 4-chloro and 3-nitro substituents create a highly electrophilic aromatic ring, which can be pivotal for forming specific interactions, such as pi-pi stacking or hydrogen bonds, with a biological receptor.

Impact of Imidazole (B134444) Ring Substitutions on Biological and Physicochemical Profiles

The imidazole ring is a versatile scaffold in medicinal chemistry, and substitutions on this ring can profoundly alter a compound's biological and physicochemical properties. humanjournals.comlongdom.org The imidazole nucleus is a polar, ionizable aromatic system that can improve the pharmacokinetic characteristics of a lead molecule, including solubility and bioavailability. humanjournals.com

Substitutions at the N-1 Position: The N-1 position of the imidazole ring is a common site for modification. SAR studies on various imidazole series have shown that substitution at this position is often essential for activity. humanjournals.com Introducing lipophilic substituents, such as alkyl chains, can increase the compound's ability to cross cell membranes. For example, the antibacterial effect of 1-alkyl imidazole derivatives was found to increase with the length of the alkyl chain up to nine carbons. mdpi.com However, in other cases, N-substitution with a simple methyl group can lead to inactive agents, indicating that the nature of the substituent is highly dependent on the specific biological target. humanjournals.com

Substitutions at the C-2, C-4, and C-5 Positions: Modifications at the carbon atoms of the imidazole ring also play a significant role. The C-2 position, where the 4-chloro-3-nitrophenyl moiety is attached, is critical. Altering this substituent is expected to drastically change the activity profile. Substitutions at the C-4 and C-5 positions can influence the steric and electronic properties of the imidazole ring, affecting how it is positioned within a receptor's binding site. For instance, the introduction of methyl and nitro groups at the 2- and 4-positions of the imidazole ring has been shown to increase antibacterial activity in some scaffolds. mdpi.com

The following interactive table summarizes general findings on how different substitutions on the imidazole ring can affect its properties, based on studies of various imidazole derivatives.

| Substitution Position | Type of Substituent | Potential Impact on Profile |

| N-1 | Alkyl Chains | Increases lipophilicity and may enhance cell permeability. mdpi.com |

| N-1 | Aromatic Rings | Can introduce additional binding interactions (e.g., pi-pi stacking). |

| C-2 | Aryl Groups (modified) | Modulates primary binding affinity and electronic properties. humanjournals.com |

| C-4 / C-5 | Small Alkyl Groups | Can provide favorable steric interactions and improve metabolic stability. |

| C-4 / C-5 | Halogens | Alters electronic distribution and can form halogen bonds with the target. |

These relationships highlight the sensitivity of the imidazole scaffold to structural changes, where even minor modifications can lead to significant shifts in biological activity and physicochemical behavior.

Rational Design Principles for Optimized Imidazole Derivatives

SAR and SPR data provide the foundation for the rational design of new chemical entities with improved therapeutic profiles. nih.gov For derivatives of 2-(4-chloro-3-nitrophenyl)-1H-imidazole, several design principles can be applied to optimize activity, selectivity, and pharmacokinetic properties.

Molecular Docking and Computational Studies: A key principle in modern drug design is the use of computational tools. mdpi.com If the structure of the biological target is known, molecular docking can predict how newly designed analogs will bind. mdpi.com This allows for the in silico evaluation of modifications to the 4-chloro-3-nitrophenyl moiety or the imidazole ring to enhance binding affinity before undertaking chemical synthesis. nih.gov

Bioisosteric Replacement: This strategy involves replacing functional groups with other groups that have similar physical or chemical properties. For example, the nitro group could be replaced with other strong electron-withdrawing bioisosteres like a cyano (-CN) or trifluoromethyl (-CF3) group to fine-tune the electronic properties and potentially alter the metabolic profile while retaining the necessary electronic influence for activity.

Scaffold Hopping and Hybridization: This involves replacing the imidazole core with other five- or six-membered heterocycles to explore new chemical space and discover novel scaffolds. Alternatively, the core structure can be hybridized by linking it to other pharmacologically active moieties. Studies have shown that creating hybrid molecules, such as linking imidazole to thiadiazole or piperazine, can result in compounds with potent and selective anticancer or antimicrobial activity. humanjournals.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies develop mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.net By analyzing a series of related imidazole derivatives, a QSAR model could identify key physicochemical parameters (e.g., lipophilicity, electronic properties, steric factors) that are critical for activity. researchgate.net These models can then be used to predict the activity of yet-to-be-synthesized compounds, prioritizing the most promising candidates for synthesis and testing.

By integrating these rational design principles, researchers can systematically and efficiently navigate the chemical space around the this compound scaffold to develop optimized derivatives with superior therapeutic value.

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Methodologies

The synthesis of polysubstituted imidazoles has been a subject of extensive research. Traditional methods often involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. However, the future development of synthetic routes for 2-(4-chloro-3-nitrophenyl)-1H-imidazole will likely focus on principles of green chemistry and efficiency.

Key Future Research Areas:

Microwave- and Ultrasound-Assisted Synthesis: A significant challenge in organic synthesis is the reduction of reaction times and energy consumption. Future methodologies will likely explore microwave irradiation and sonication to accelerate the synthesis of this compound. researchgate.netnih.gov These techniques have been shown to improve yields and reduce the need for harsh solvents in the synthesis of other imidazole (B134444) derivatives. researchgate.netnih.gov

Green Catalysis: The development of environmentally benign and reusable catalysts is a paramount goal. Research into solid acid catalysts, ionic liquids, and biocatalysts for the one-pot synthesis of this compound could offer significant advantages over traditional methods that may use corrosive or toxic reagents. researchgate.net

Flow Chemistry: Continuous flow synthesis presents an opportunity for the safe, scalable, and highly controlled production of this compound. This approach can be particularly advantageous for managing exothermic reactions and improving product consistency.

Novel Building Block Strategies: Exploration of alternative starting materials and synthetic pathways that avoid the pre-functionalization of reactants could lead to more atom-economical and efficient syntheses.

Challenges to Overcome:

The primary challenge in synthesizing this specific molecule lies in achieving high regioselectivity, given the multiple reaction sites on the precursors. The presence of two distinct electron-withdrawing groups (chloro and nitro) on the phenyl ring can also influence the reactivity of the starting aldehyde (4-chloro-3-nitrobenzaldehyde), potentially requiring carefully optimized reaction conditions to achieve high yields.

Advanced Computational Approaches for Predictive Modeling and Drug Design

Computational chemistry offers powerful tools to predict the properties and biological activities of molecules, thereby guiding experimental research and accelerating the drug discovery process. For this compound, a variety of in silico methods can be employed.

Future Computational Research Directions:

| Computational Method | Application in Drug Discovery |

| Molecular Docking | Predicting the binding affinity and orientation of the compound within the active sites of various enzymes and receptors. researchgate.netlifechemicals.com |

| QSAR Studies | Developing quantitative structure-activity relationship models to correlate the physicochemical properties of related imidazole derivatives with their biological activities. semanticscholar.org |

| ADMET Prediction | In silico assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to evaluate its drug-likeness. lifechemicals.comacs.org |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of the compound when bound to a biological target to assess the stability of the complex over time. researchgate.net |

Challenges in Predictive Modeling:

A significant challenge will be the development of accurate and validated computational models. The predictive power of these models is highly dependent on the quality and size of the training datasets. For a specific compound like this compound, it will be crucial to build models that can accurately account for the electronic effects of the chloro and nitro substituents, which can significantly influence its interactions with biological targets.

Exploration of Undiscovered Biological Targets and Signaling Pathways

The broad spectrum of biological activities exhibited by imidazole derivatives suggests that this compound may interact with a variety of biological targets and signaling pathways. semanticscholar.orgrjpbr.com Future research in this area will aim to elucidate its precise mechanisms of action and identify novel therapeutic applications.

Potential Areas of Biological Investigation:

Antiparasitic Activity: Nitroimidazoles are known for their efficacy against various parasites. researchgate.netnih.gov The mechanism often involves the reduction of the nitro group by parasitic nitroreductases to generate cytotoxic reactive nitrogen species. nih.gov Future studies could investigate the potential of this compound as an antiparasitic agent, exploring its effects on parasites such as Trypanosoma, Leishmania, and Giardia.

Anticancer Potential: Many imidazole-containing compounds have demonstrated anticancer properties. rjpbr.comacs.org Research could focus on identifying if this compound targets specific cancer-related pathways. Potential targets that have been identified for other imidazole derivatives include:

Microtubule Polymerization: Some benzimidazole (B57391) derivatives act as microtubule targeting agents, disrupting cell division. researchgate.net

Kinase Inhibition: The imidazole scaffold is present in several kinase inhibitors. acs.org

Hedgehog Signaling Pathway: This pathway, crucial in embryonic development and some cancers, has been shown to be inhibited by certain benzimidazole derivatives. lifechemicals.com

Antimicrobial Targets: Given the known antibacterial and antifungal activities of imidazoles, future work could screen this compound against a panel of pathogenic microbes and identify its specific molecular targets, which could include enzymes like dihydrofolate reductase. acs.org

Key Challenges:

A primary challenge in this area is target deconvolution – identifying the specific molecular target responsible for an observed biological effect. This often requires a multidisciplinary approach, combining chemical proteomics, genetic methods, and biochemical assays. Furthermore, understanding the potential for off-target effects and toxicity will be crucial for any therapeutic development.

Emerging Applications in Chemical Biology and Materials Science

Beyond its potential therapeutic applications, the unique structure of this compound makes it a candidate for applications in chemical biology and materials science.

Future Applications to Explore:

Chemical Probes: A chemical probe is a small molecule used to study biological systems. nih.gov The specific substitution pattern of this compound could be exploited to develop selective probes for studying particular enzymes or cellular pathways. Its potential for modification could allow for the attachment of fluorescent tags or affinity labels.

Functional Materials: Imidazole derivatives are used in the creation of various functional materials:

Polymers and Ionic Liquids: The imidazole ring is a component of some polymers and ionic liquids, which have applications in diverse fields, including as bioactive materials. researchgate.netlifechemicals.com

Organic Electronics: Arylimidazoles have been investigated for their electrochemical properties and potential use as electron transfer mediators in organic electronic devices. nih.gov The electron-withdrawing groups on the phenyl ring of the target compound could modulate its electronic properties in interesting ways for such applications.

Fluorescent Sensors: The imidazole scaffold is a component of some fluorescent chemosensors. mdpi.com Future research could investigate whether this compound or its derivatives exhibit useful photophysical properties for the detection of specific ions or molecules.

Challenges in Material and Chemical Biology Applications:

For applications as chemical probes, achieving high selectivity and understanding the mechanism of interaction with the biological target are significant hurdles. In materials science, the challenge lies in tuning the properties of the molecule through synthetic modification to achieve desired characteristics such as conductivity, thermal stability, or specific binding capabilities for sensor applications. The scalability of the synthesis will also be a critical factor for any potential material application.

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-(4-chloro-3-nitrophenyl)-1H-imidazole to minimize dehalogenation side reactions?

Methodological Answer: Dehalogenation is a common challenge during hydrogenation steps in imidazole synthesis. To mitigate this:

- Catalyst selection : Replace palladium on carbon (Pd/C) with Raney nickel, as Pd/C promotes hydrodechlorination. Raney nickel preserves the chloro-substituent, as demonstrated in the synthesis of 2-(4-chlorophenyl)-4-formyl-1H-imidazole .

- Solvent optimization : Use ethanol instead of water to improve intermediate stability. Ethanol enhances cyclization efficiency under alkaline conditions (NaOH, 45°C) .

- Reaction monitoring : Employ LC-MS to track intermediate formation (e.g., N-(1-amino-3-oxoprop-1-en-2-yl)-4-chlorobenzamide) and adjust reaction times to 4–6 hours to avoid over-hydrogenation .

Q. How can researchers validate the purity and structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- NMR Analysis : Compare H and C NMR spectra with computational predictions (e.g., DFT calculations) to confirm aromatic proton environments and nitro-group positioning. For example, the nitro group at the 3-position on the phenyl ring causes distinct deshielding in C NMR .

- LC-MS Monitoring : Use high-resolution LC-MS to detect molecular ion peaks ([M+H]⁺) and rule out byproducts like dehalogenated derivatives. A mass error <5 ppm ensures structural fidelity .

- Elemental Analysis : Validate empirical formulas (C₉H₆ClN₃O₂) with ≤0.3% deviation in C/H/N content .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed structures of this compound derivatives?

Methodological Answer:

- SHELX Refinement : Use SHELXL for small-molecule refinement to resolve ambiguities in bond lengths/angles. For example, the C–Cl bond length should align with literature values (1.72–1.74 Å). SHELXS/SHELXD can solve phase problems in cases of twinned crystals .

- Hydrogen Bonding Networks : Analyze intermolecular interactions (e.g., N–H···O nitro) to confirm packing modes. Discrepancies in simulated vs. experimental XRD patterns may indicate protonation states or tautomeric forms .

Q. What computational strategies are effective for studying the electronic effects of the nitro and chloro substituents on the reactivity of this compound?

Methodological Answer:

- DFT Calculations : Perform geometry optimization at the B3LYP/6-311++G(d,p) level to map frontier molecular orbitals (HOMO/LUMO). The electron-withdrawing nitro group lowers LUMO energy, enhancing electrophilic substitution susceptibility .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction pathways for functionalization at the imidazole C4/C5 positions .

Q. How can researchers address low yields in cross-coupling reactions involving this compound?

Methodological Answer:

- Catalytic System Optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂ with XPhos ligand) to enhance Buchwald-Hartwig amination efficiency. A 10 mol% catalyst loading in toluene at 110°C improved yields in analogous imidazole systems .

- Microwave-Assisted Synthesis : Reduce reaction times from 24 hours to 30 minutes under microwave irradiation (150°C), minimizing thermal degradation of nitro groups .

Key Methodological Takeaways

- Synthesis : Prioritize Raney nickel over Pd/C to retain chloro-substituents .

- Characterization : Combine NMR, LC-MS, and elemental analysis for robust validation .

- Advanced Modeling : Use DFT/MD to predict electronic behavior and reaction outcomes .

- Crystallography : Leverage SHELX software for resolving structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.